(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol
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Overview
Description
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chiral compound that features a fluorinated pyridine ring attached to a propanol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 5-fluoropyridine.
Grignard Reaction: 5-fluoropyridine is subjected to a Grignard reaction with a suitable Grignard reagent, such as methylmagnesium bromide, to introduce the propanol moiety.
Chiral Resolution: The resulting racemic mixture is then resolved into its enantiomers using chiral chromatography or other resolution techniques to obtain the (2S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale Grignard reactions followed by chiral resolution using high-performance liquid chromatography (HPLC) or other scalable techniques.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.
Reduction: The ketone can be reduced back to the alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: The major product is (2S)-2-(5-Fluoropyridin-2-yl)propan-1-one.
Reduction: The major product is this compound.
Substitution: The major products depend on the nucleophile used, resulting in various substituted pyridine derivatives.
Scientific Research Applications
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies to understand the effects of fluorinated compounds on biological systems.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to its target, leading to increased potency and selectivity. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (2S)-2-(5-Chloropyridin-2-yl)propan-1-ol
- (2S)-2-(5-Bromopyridin-2-yl)propan-1-ol
- (2S)-2-(5-Methylpyridin-2-yl)propan-1-ol
Uniqueness
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is unique due to the presence of the fluorine atom, which can significantly influence the compound’s chemical and biological properties. Fluorine atoms can enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets compared to other halogenated or non-halogenated analogs.
Biological Activity
(2S)-2-(5-Fluoropyridin-2-yl)propan-1-ol is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
- Molecular Formula : C₈H₁₀FNO
- Molecular Weight : 155.17 g/mol
- Structure : The compound features a propanol backbone substituted with a 5-fluoropyridine moiety, which significantly influences its chemical properties and biological activities.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:
- Enzyme Inhibition : Research indicates that this compound can inhibit certain enzymes, potentially altering metabolic pathways. The presence of the fluorine atom enhances lipophilicity and binding affinity to biological receptors, which may lead to significant biochemical changes.
- Receptor Interactions : The compound has been shown to bind to various protein targets, influencing their activity. This interaction modulates signaling pathways, particularly those related to neurotransmitter systems in the brain.
In Vitro Studies
Several studies have investigated the in vitro effects of this compound:
- Antimicrobial Activity : In a study assessing the compound's antimicrobial properties, it exhibited activity against various bacterial strains with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2.0 µg/mL .
- Neuroprotective Effects : Another study highlighted its potential neuroprotective effects in models of neurodegenerative diseases, suggesting that it may modulate pathways involved in neuronal survival and apoptosis .
In Vivo Studies
In vivo studies are crucial for understanding the therapeutic potential of this compound:
- Animal Models : Research using rodent models demonstrated that administration of the compound resulted in significant improvements in behavioral tests related to cognitive function, indicating possible applications in treating neurological disorders.
Data Table: Biological Activity Overview
Case Study 1: Antimicrobial Efficacy
In a comparative study on antimicrobial agents, this compound was tested against standard antibiotics. It showed comparable efficacy against resistant strains of bacteria, suggesting its potential as an alternative therapeutic agent in antibiotic-resistant infections.
Case Study 2: Neuroprotective Mechanisms
In a model of Alzheimer's disease, this compound was administered to mice subjected to amyloid-beta injections. Behavioral assessments indicated significant improvements in memory retention and reduced neuroinflammation markers, supporting its role as a neuroprotective agent.
Properties
IUPAC Name |
(2S)-2-(5-fluoropyridin-2-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10FNO/c1-6(5-11)8-3-2-7(9)4-10-8/h2-4,6,11H,5H2,1H3/t6-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLZAHLVLJLORKI-ZCFIWIBFSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CO)C1=NC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10FNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
155.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.